

# Cross-Resistance Profile of Imipridones: A Comparative Analysis of ONC212 and ONC201

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## Compound of Interest

Compound Name: ONC212

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The advent of the imipridone class of anti-cancer agents, with ONC201 as its first-in-class member, has opened new avenues in oncology research. As the clinical development of ONC201 progresses, understanding potential resistance mechanisms is paramount. This guide provides a comparative analysis of the cross-resistance between ONC201 and its more potent analog, **ONC212**, based on available preclinical data.

## Executive Summary

ONC201 and **ONC212** are orally active imipridones that induce the integrated stress response (ISR) and TRAIL-mediated apoptosis in cancer cells. **ONC212**, a fluorinated analog of ONC201, generally exhibits greater potency across a wide range of cancer cell lines. Studies in pancreatic and colorectal cancer models have explored the potential for cross-resistance between these two compounds. The available data suggests that while **ONC212** is more potent in ONC201-sensitive lines, its efficacy can be diminished in cells with acquired resistance to ONC201, indicating a degree of cross-resistance. Key mechanisms implicated in resistance to both agents involve the upregulation of the Insulin-like Growth Factor 1 Receptor (IGF1-R) and the endoplasmic reticulum chaperone GRP78/BIP.

## Quantitative Data on In Vitro Sensitivity

The following tables summarize the half-maximal growth inhibitory (GI50) and inhibitory (IC50) concentrations of ONC201 and **ONC212** in various cancer cell lines, highlighting the increased

potency of **ONC212** and providing insights into their comparative efficacy.

Table 1: Comparative GI50 Values of ONC201 and **ONC212** in Pancreatic Cancer Cell Lines[1]  
[2]

Cell Line	ONC201 GI50 (μM)	ONC212 GI50 (μM)	Fold Difference (approx.)
HPAF-II	~5	~0.2	25x
AsPC-1	~6	~0.1	60x
PANC-1	~9	~0.4	22.5x
BxPC-3	~8	~0.3	26.7x
Capan-2	~7	~0.3	23.3x
MIA PaCa-2	~8	~0.4	20x
SU.86.86	~4	~0.2	20x

Table 2: Comparative IC50 Values of ONC201 and **ONC212** in Biliary Tract Cancer Cell Lines[3]

Cell Line	ONC201 IC50 (μM)	ONC212 IC50 (nM)
RBE	2.53	46.99
HuCCT1	1.97	38.95

## Evidence of Cross-Resistance

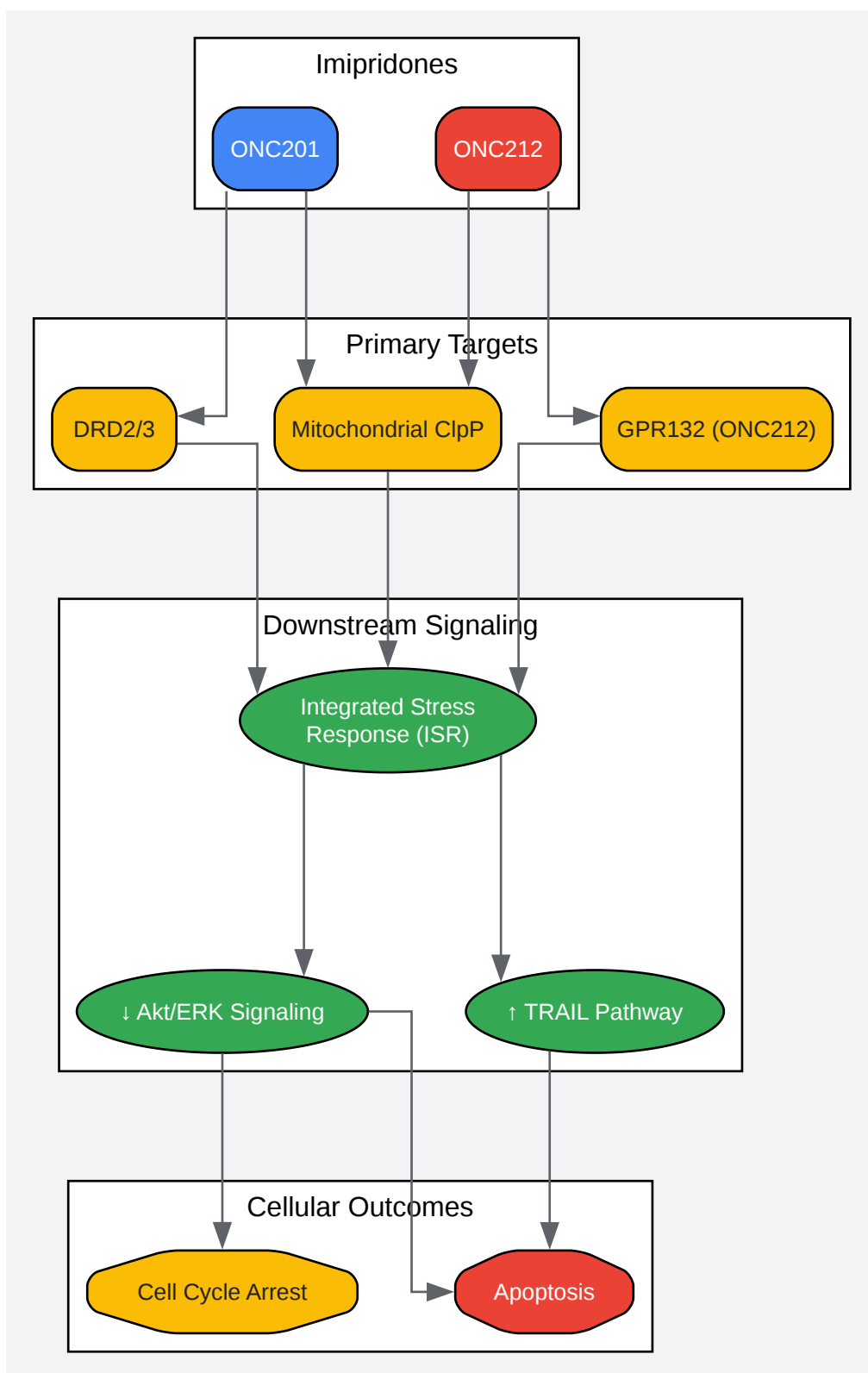
Direct evidence of cross-resistance has been observed in a colorectal cancer cell line with acquired resistance to ONC201. This resistant cell line, when treated with **ONC212**, did not undergo cell cycle arrest, suggesting that the mechanism of acquired resistance to ONC201 confers resistance to **ONC212** as well.

In pancreatic cancer, intrinsic resistance to both ONC201 and **ONC212** has been correlated with high expression levels of IGF1-R and the ER chaperone GRP78/BIP.[1][4] Cell lines with

lower sensitivity to ONC201 also tend to be less sensitive to **ONC212**, albeit at a much lower concentration range due to **ONC212**'s higher potency. This suggests that tumors with inherent resistance to the mechanism of action of imipridones will likely show resistance to both agents.

## Mechanisms of Action and Resistance

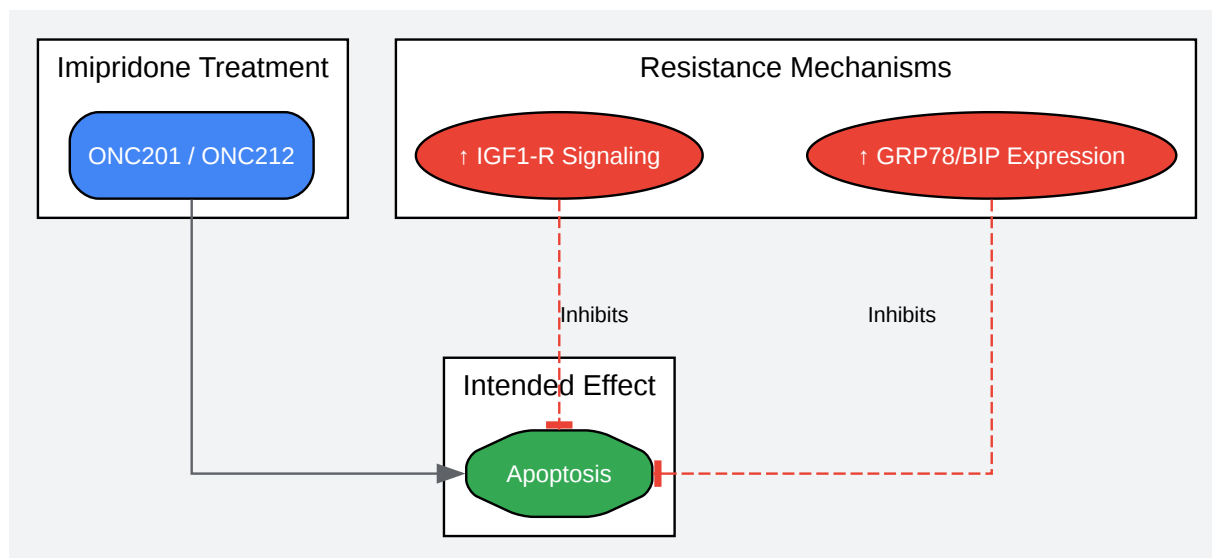
Both ONC201 and **ONC212** exert their anti-cancer effects through a multi-faceted mechanism of action. Understanding these pathways is crucial for interpreting resistance patterns.



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**Fig. 1:** Simplified signaling pathways of ONC201 and **ONC212**.

Resistance to both agents can arise from alterations in these pathways. Specifically, upregulation of survival signals can counteract the pro-apoptotic effects of the drugs.



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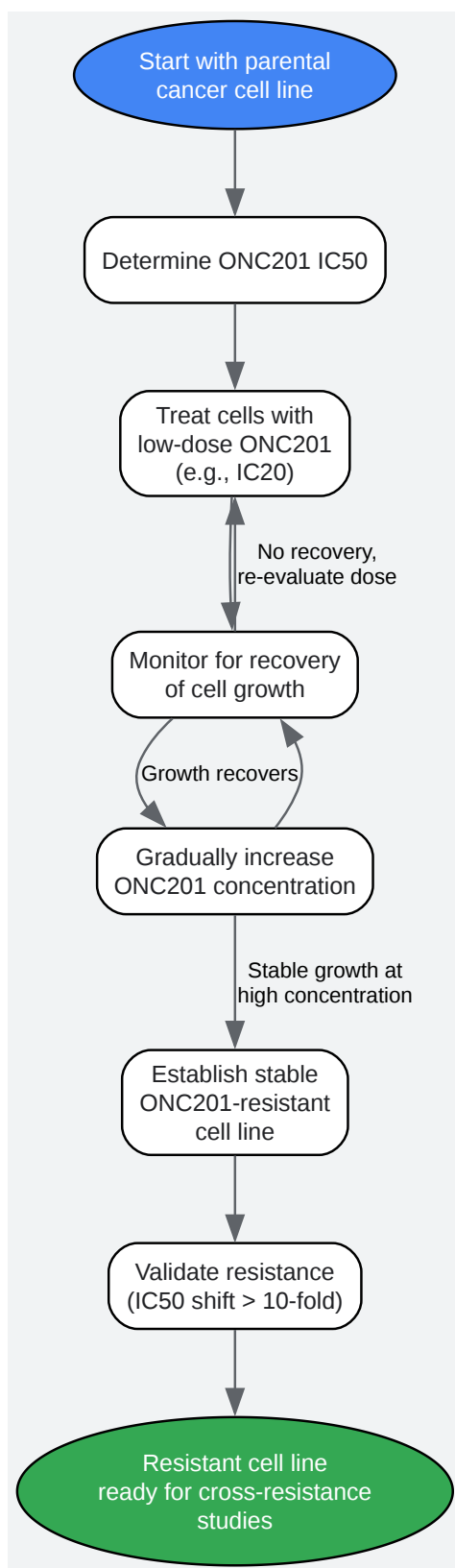
**Fig. 2:** Key resistance pathways to imipridone treatment.

## Experimental Protocols

The following are generalized protocols for key experiments used to assess cross-resistance between ONC201 and **ONC212**.

### Generation of ONC201-Resistant Cell Lines

A common method for developing drug-resistant cancer cell lines involves continuous exposure to the drug over an extended period.



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**Fig. 3:** Workflow for generating drug-resistant cell lines.

- Initial Seeding: Plate parental cancer cells at a low density.
- Dose Escalation: Treat cells with an initial, sub-lethal dose of ONC201. Once the cells recover and resume proliferation, the concentration is gradually increased.
- Selection: This process of dose escalation and recovery selects for a population of cells that can survive and proliferate in the presence of high concentrations of ONC201.
- Validation: The resistance of the resulting cell line is confirmed by comparing its ONC201 IC50 value to that of the parental line.

## Cell Viability Assays for Cross-Resistance Assessment

To determine the sensitivity of ONC201-resistant cells to **ONC212**, standard cell viability assays are employed.

- Cell Seeding: Seed both parental and ONC201-resistant cells in 96-well plates.
- Drug Treatment: Treat the cells with a range of concentrations of both ONC201 and **ONC212**.
- Incubation: Incubate the plates for a period of 72 hours.
- Viability Measurement: Assess cell viability using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
  - CellTiter-Glo®: This assay quantifies ATP, an indicator of metabolically active cells.
  - MTT: This colorimetric assay measures the metabolic activity of cells by their ability to reduce MTT to formazan.
- Data Analysis: Plot dose-response curves and calculate the GI50 or IC50 values for each drug in both cell lines. A significant increase in the IC50 for **ONC212** in the resistant line compared to the parental line indicates cross-resistance.

## Western Blot Analysis of Signaling Pathways

To investigate the molecular mechanisms of resistance, western blotting can be used to assess the expression and phosphorylation status of key proteins in the signaling pathways of ONC201 and **ONC212**.

- Protein Extraction: Lyse untreated and drug-treated parental and resistant cells to extract total protein.
- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
- Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, TRAIL, DR5, IGF1-R, GRP78/BIP) and a loading control (e.g.,  $\beta$ -actin).
- Detection: Use secondary antibodies conjugated to an enzyme for detection via chemiluminescence.
- Analysis: Compare the protein expression levels between parental and resistant cells, with and without drug treatment, to identify alterations in signaling pathways that may contribute to resistance.

## Conclusion and Future Directions

The available preclinical data indicate that while **ONC212** is a more potent imipridone than ONC201, cross-resistance is a potential clinical challenge. The upregulation of pro-survival pathways, such as those mediated by IGF1-R, appears to be a key driver of resistance to this class of compounds. Further research is warranted to fully elucidate the mechanisms of cross-resistance and to develop rational combination strategies to overcome it. Investigating the efficacy of **ONC212** in patients who have developed resistance to ONC201 will be a critical step in the clinical development of this promising new agent.

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